molecular formula C20H17ClN2O4S B5187089 N-(4-chlorophenyl)-3-[(2-methoxyphenyl)sulfamoyl]benzamide

N-(4-chlorophenyl)-3-[(2-methoxyphenyl)sulfamoyl]benzamide

Cat. No.: B5187089
M. Wt: 416.9 g/mol
InChI Key: OEJLYPHUUFAINX-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3-[(2-methoxyphenyl)sulfamoyl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorophenyl group, a methoxyphenyl group, and a sulfamoyl group attached to a benzamide backbone.

Properties

IUPAC Name

N-(4-chlorophenyl)-3-[(2-methoxyphenyl)sulfamoyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O4S/c1-27-19-8-3-2-7-18(19)23-28(25,26)17-6-4-5-14(13-17)20(24)22-16-11-9-15(21)10-12-16/h2-13,23H,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJLYPHUUFAINX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3-[(2-methoxyphenyl)sulfamoyl]benzamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzoic acid with 2-methoxyaniline to form an intermediate, which is then treated with sulfamoyl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-3-[(2-methoxyphenyl)sulfamoyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or phenyl derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-3-[(2-methoxyphenyl)sulfamoyl]benzamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-[(2-methoxyphenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved often include signal transduction mechanisms that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(4-methoxyphenyl)benzamide
  • 4-chloro-N-(4-methoxybenzyl)benzamide

Uniqueness

N-(4-chlorophenyl)-3-[(2-methoxyphenyl)sulfamoyl]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chlorophenyl and methoxyphenyl groups, along with the sulfamoyl moiety, makes it a versatile compound for various applications.

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